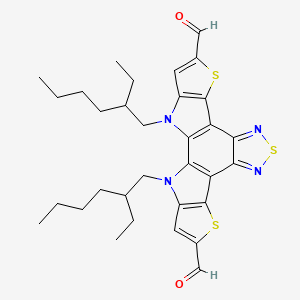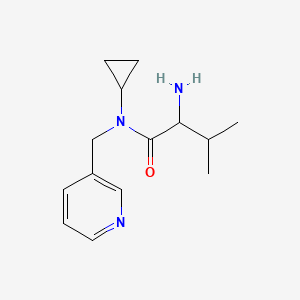
2-(4,8-Dimethylnona-3,7-dien-1-yl)-6-methylocta-2,6-diene-1,8-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The total synthesis of plaunotol has been achieved through a highly Z-selective Wittig olefination of α-acetal ketones . This method involves the olefination of readily available aliphatic α-acetal ketones with triphenylphosphonium salts in the presence of a potassium base and 18-crown-6 ether, proceeding with excellent Z-selectivity . This practical and stereoselective synthesis provides a useful method for constructing a range of trisubstituted olefin moieties .
Industrial Production Methods: Industrial production methods for plaunotol are not extensively documented. the laboratory synthesis methods, such as the Z-selective Wittig olefination, can be scaled up for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: Plaunotol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s structure, featuring multiple double bonds and hydroxyl groups, makes it reactive under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving plaunotol include oxidizing agents, reducing agents, and various catalysts. For example, the Wittig olefination reaction employs triphenylphosphonium salts and a potassium base in the presence of 18-crown-6 ether .
Major Products Formed: The major products formed from the reactions involving plaunotol depend on the specific reaction conditions. For instance, the Z-selective Wittig olefination yields trisubstituted olefin moieties .
Aplicaciones Científicas De Investigación
Plaunotol has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, plaunotol is studied for its unique structural properties and reactivity . In biology, it is investigated for its anti-inflammatory and antibacterial activities . In medicine, plaunotol is used as a pharmaceutical drug under the trade name Kelnac for the treatment of gastritis and gastric ulcers . Additionally, plaunotol has shown potential in enhancing the solubility and antibacterial activity of other compounds when complexed with cyclodextrins .
Mecanismo De Acción
Plaunotol exerts its therapeutic effects primarily through its influence on the gastric mucosa . It enhances the production of mucus and bicarbonate in the stomach, which serve as protective barriers against acidic gastric juices . Plaunotol also stimulates the proliferation and migration of epithelial cells in the gastric mucosa, accelerating the healing process of ulcers and erosions . Furthermore, plaunotol exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and other inflammatory mediators . It also promotes vasodilation and improves microcirculation in the stomach lining, ensuring optimal conditions for tissue repair . Additionally, plaunotol has demonstrated antibacterial properties, particularly against Helicobacter pylori, a bacterium implicated in the majority of peptic ulcer diseases .
Comparación Con Compuestos Similares
Plaunotol is unique among diterpenes due to its specific structural features and therapeutic properties. Similar compounds include other diterpenes such as plaunolide and plaunol E, which are also isolated from Croton stellatopilosus . These compounds exhibit anti-inflammatory activity but differ in their specific mechanisms of action and potency . For example, plaunolide and plaunol E have different inhibitory effects on nitric oxide production and gene expression in lipopolysaccharide-induced RAW264.7 cells .
Propiedades
IUPAC Name |
2-(4,8-dimethylnona-3,7-dienyl)-6-methylocta-2,6-diene-1,8-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-17(2)8-5-9-18(3)10-6-12-20(16-22)13-7-11-19(4)14-15-21/h8,10,13-14,21-22H,5-7,9,11-12,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWYPNNPLSRNPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCO)C)CO)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10867060 |
Source


|
| Record name | 2-(4,8-Dimethylnona-3,7-dien-1-yl)-6-methylocta-2,6-diene-1,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10867060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R,4S)-2-(1,2-dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B14780646.png)


![3-[4-[1-(2,3-dihydroxypropanoyl)-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluorophenyl]-4-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14780675.png)

![6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione;dihydrate](/img/structure/B14780682.png)






